molecular formula C12H26N2O2 B2603573 tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate CAS No. 1936003-79-0

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate

Cat. No. B2603573
CAS RN: 1936003-79-0
M. Wt: 230.352
InChI Key: DTISVWSYKNHWSY-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate” is a chemical compound with the CAS Number: 1936003-79-0 . It has a molecular weight of 230.35 . The compound is typically stored at 4 degrees Celsius and is in powder form .


Synthesis Analysis

The synthesis of tert-butyl carbamates, which are related to the compound , can be achieved through various methods. One such method involves the palladium-catalyzed synthesis of N-Boc-protected anilines . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (3-(ethylamino)-2,2-dimethylpropyl)carbamate . The InChI code of the compound is 1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15) .


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

The compound is in powder form . It has a molecular weight of 230.35 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Biologically Active Compounds

"tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate" serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the development of omisertinib (AZD9291), a medication used in cancer treatment. The compound was synthesized from commercially available materials through steps including acylation, nucleophilic substitution, and reduction, demonstrating its pivotal role in pharmaceutical synthesis processes (Bingbing Zhao et al., 2017).

Material Science and Engineering

In the realm of material science, "this compound" has been explored for its potential in creating novel materials. For example, its derivatives have been examined for their ability to undergo regioselective deprotection and acylation, showcasing the versatility of this compound in creating multifunctional materials with specific chemical functionalities (J. Pak & M. Hesse, 1998).

Advanced Synthesis Techniques

This compound also plays a role in advanced synthesis techniques, such as directed lithiation, which is crucial for creating complex organic molecules. Research has shown that derivatives of "this compound" can be doubly lithiated, offering a pathway to high-yield synthesis of substituted products, which is significant for the development of novel pharmaceuticals and chemicals (Keith Smith et al., 2013).

Chemical Sensors

Additionally, derivatives of this compound have been explored as chemosensors. For example, a rhodamine-based compound incorporating a derivative was developed as a dual chemosensor for detecting Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths, highlighting the compound's utility in analytical chemistry (Ankita Roy et al., 2019).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS05, GHS07, and the signal word "Danger" . Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTISVWSYKNHWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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